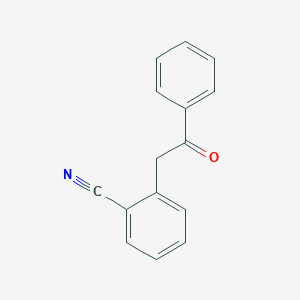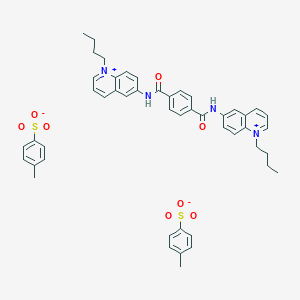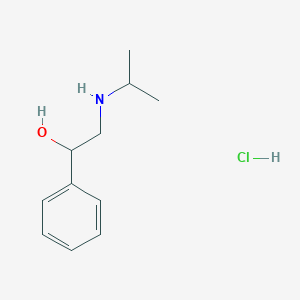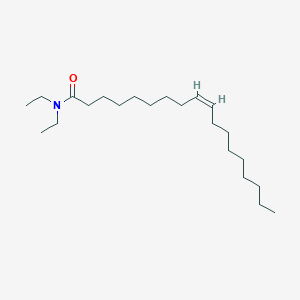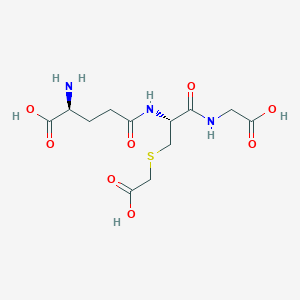
Ytterbium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium selenide (Yb2Se3) is a rare earth compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a semiconductor material that exhibits interesting magnetic and electrical properties, making it a promising candidate for use in electronic devices and other technological applications.
Mécanisme D'action
The mechanism of action of Ytterbium selenide is not yet fully understood, but it is believed to be related to its magnetic and electrical properties. The compound exhibits both ferromagnetic and paramagnetic behavior, which makes it a promising material for use in magnetic storage devices and other applications.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of Ytterbium selenide. However, studies have shown that exposure to high levels of ytterbium can have toxic effects on the liver, kidneys, and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ytterbium selenide for lab experiments is its unique magnetic and electrical properties, which make it a promising candidate for use in various electronic and spintronic devices. However, the limitations of this compound include its high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several potential future directions for research on Ytterbium selenide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential applications in spintronic devices and other electronic devices. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of Ytterbium selenide can be achieved through various methods, including chemical vapor transport, solid-state reaction, and hydrothermal synthesis. However, the most commonly used method is the solid-state reaction, which involves the reaction of ytterbium and selenium in a high-temperature furnace under an inert atmosphere.
Applications De Recherche Scientifique
The unique properties of Ytterbium selenide make it an attractive material for scientific research applications. One of the most promising applications of this compound is in the field of spintronics, where it can be used to create spintronic devices that utilize the spin of electrons to store and process information.
Propriétés
Numéro CAS |
12039-54-2 |
|---|---|
Formule moléculaire |
YbSe SeY |
Poids moléculaire |
252.02 g/mol |
Nom IUPAC |
selanylideneytterbium |
InChI |
InChI=1S/Se.Yb |
Clé InChI |
GIIVYMDWENEPSU-UHFFFAOYSA-N |
SMILES |
[Se]=[Yb] |
SMILES canonique |
[Se]=[Yb] |
Autres numéros CAS |
12039-54-2 |
Synonymes |
YTTERBIUM SELENIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



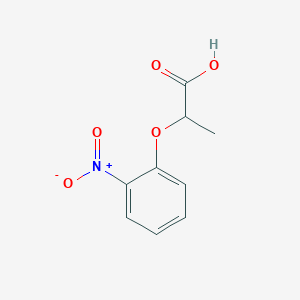

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
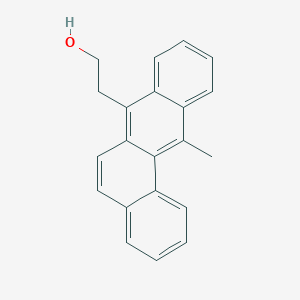


![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)

